molecular formula C19H20N2O5 B2828292 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid CAS No. 730976-62-2

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid

Cat. No.: B2828292
CAS No.: 730976-62-2
M. Wt: 356.378
InChI Key: OFHIRORZOFMRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is a synthetic small molecule characterized by a carbamoyl-substituted phenyl ring linked to a methoxyphenyl group and a propanoic acid tail. Its structure integrates multiple functional motifs:

  • Carbamoyl groups: These are critical for hydrogen bonding and interaction with biological targets, such as enzymes or receptors.
  • 3-Methoxyphenyl moiety: The methoxy group enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name

4-[2-[(3-methoxyphenyl)carbamoyl]-N-methylanilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHIRORZOFMRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving a methoxybenzene derivative and a suitable electrophile.

    Carbamoylation: The intermediate is then subjected to carbamoylation using a carbamoyl chloride derivative under basic conditions to form the carbamoyl intermediate.

    Coupling with Propanoic Acid: The final step involves coupling the carbamoyl intermediate with a propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of 3-({2-[(3-Hydroxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.

    Reduction: Formation of 3-({2-[(3-Aminophenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Pathway Modulation: Affecting key signaling pathways such as the PI3K/AKT pathway, leading to changes in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from diverse sources:

Compound Molecular Weight Key Functional Groups Biological Activity Key Differences
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid ~353.35 g/mol* Carbamoyl, methoxyphenyl, propanoic acid Unknown (structural analogs suggest kinase or phosphatase inhibition potential) Baseline structure for comparison.
Cpd H () ~439.30 g/mol Thiazolidinyl, trifluoromethyl, benzoic acid Kinase inhibitor (e.g., BRAF/VEGFR targeting) Trifluoromethyl group enhances binding specificity; thiazolidinyl ring adds rigidity.
3-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}propanoic acid () 283.29 g/mol Thiophene, methoxycarbonyl, carbamoyl Not explicitly stated; likely enzyme inhibitor due to carbamoyl-thiophene motif Thiophene ring increases aromaticity and electron-rich character vs. phenyl.
3-(2-Methoxyphenyl)propanoic acid () 180.20 g/mol Methoxyphenyl, propanoic acid Intermediate in organic synthesis; lacks bioactive data Simpler structure; absence of carbamoyl groups reduces target interaction potential.
EP 4 374 877 A2 () ~800–850 g/mol* Diazaspiro, trifluoromethyl, pyrimidinyl Anticancer agent (targeting kinase pathways) Extreme structural complexity; multiple fluorinated groups enhance metabolic resistance.

*Calculated based on molecular formula.

Structural and Functional Analysis

Carbamoyl Group Positioning

The dual carbamoyl groups in the target compound enable bifurcated hydrogen bonding, a feature shared with Cpd H and Cpd D (). However, unlike Cpd H , which uses a trifluoromethyl group for hydrophobic interactions, the target compound relies on its methoxyphenyl moiety for lipophilic enclosure, a strategy validated in docking studies for affinity optimization .

Solubility and Ionization

The propanoic acid terminus confers higher aqueous solubility compared to 3-(2-Methoxyphenyl)propanoic acid (), which lacks ionizable groups. This aligns with trends observed in 3- and 4-((Phenylcarbamoyl)oxy)benzoic acids (), where carboxylic acid groups improve bioavailability.

Metabolic Stability

The methoxy group in the target compound may reduce oxidative metabolism compared to non-substituted phenyl analogs, similar to the methoxycarbonyl group in ’s thiophene derivative. However, it lacks the fluorinated metabolic shielding seen in EP 4 374 877 A2 ().

Research Implications and Gaps

  • Target Identification : Computational docking (e.g., Glide XP scoring, ) could predict binding affinities for kinases or phosphatases, leveraging hydrophobic enclosure and hydrogen-bonding motifs.
  • Synthetic Optimization : Lessons from ’s synthesis of phenylcarbamoyl benzoic acids could streamline production of the target compound.
  • Data Limitations : Direct pharmacological data for the target molecule are absent in the provided evidence; experimental validation of its bioactivity is critical.

Biological Activity

3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O4, with a molecular weight of approximately 342.38 g/mol. The compound features multiple functional groups, including carbamoyl and propanoic acid moieties, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound can inhibit enzymes such as CYP26A1, which is involved in retinoic acid metabolism. For instance, a related compound demonstrated an IC50 value of 1.36 μM against CYP26A1, showcasing significant inhibitory potential .
  • Antiproliferative Effects : Compounds in this class have shown promise in inhibiting the proliferation of cancer cell lines. For example, certain derivatives have been tested against HL60 cells, indicating potential applications in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives possess various biological activities:

  • Cytotoxicity : Preliminary assessments indicate cytotoxic effects on specific cancer cell lines, making it a candidate for further development in oncology .
  • Anti-inflammatory Properties : Some analogs exhibit anti-inflammatory effects by inhibiting COX enzymes, which are critical in the inflammatory response .

Case Studies

  • CYP26A1 Inhibition : A study focused on the inhibition of CYP26A1 by a series of carboxamido derivatives found that modifications to the structure significantly enhanced biological activity. The most effective compound had an IC50 lower than traditional inhibitors .
  • Cancer Cell Line Studies : Research involving HL60 leukemia cells showed that specific derivatives could induce differentiation and apoptosis, highlighting their therapeutic potential .

Data Tables

The following table summarizes key biological activities and IC50 values for various derivatives related to this compound:

Compound NameTarget EnzymeIC50 (μM)Activity Type
Compound 32CYP26A11.36Inhibitor
Compound S8CYP26A13.21Inhibitor
Derivative AHL60 CellsN/ACytotoxicity
Derivative BCOX EnzymesN/AAnti-inflammatory

Q & A

Q. Experimental Design :

  • pH-Dependent Stability Studies : Assess hydrolysis of carbamoyl bonds at pH 2–9 .
  • Molecular Dynamics Simulations : Predict binding modes to targets like cyclooxygenase-2 (COX-2) .

How can QSAR models predict its pharmacological properties, and what limitations exist?

Advanced Research Question
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors:

  • Descriptor Calculation : Tools like MOE or Schrödinger compute electronic and steric parameters .
  • Validation : Use leave-one-out cross-validation (R² > 0.6) and external test sets .
  • Limitations : Models may fail to predict off-target effects (e.g., CYP450 inhibition) without in vitro validation .

Data Contradiction Analysis :
If QSAR predicts high bioavailability but in vivo assays show low absorption, investigate:

  • Efflux Transporters : Conduct Caco-2 cell assays to assess P-glycoprotein substrate potential .
  • Metabolic Stability : Use liver microsomes to identify rapid degradation pathways .

How should researchers address contradictions between in silico predictions and experimental bioactivity data?

Advanced Research Question
Methodological Answer:

  • Comparative Binding Assays : Perform surface plasmon resonance (SPR) to measure actual binding affinities vs. docking scores .
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unexpected protein targets .
  • Dose-Response Studies : Validate EC₅₀/IC₅₀ values across multiple cell lines to rule out cell-specific artifacts .

What strategies ensure stereochemical purity during synthesis?

Advanced Research Question
Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns to resolve enantiomers and confirm ee > 98% .
  • Asymmetric Catalysis : Employ Evans auxiliaries or organocatalysts to control carbamoyl group stereochemistry .
  • Circular Dichroism (CD) : Verify optical activity post-synthesis to detect racemization .

How does this compound interact with enzymes like COX-2 or kinases, and what techniques elucidate these mechanisms?

Advanced Research Question
Methodological Answer:

  • X-ray Crystallography : Resolve co-crystal structures with COX-2 to identify binding pockets (e.g., interactions with Arg120 and Tyr355) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to assess spontaneity .
  • Kinase Inhibition Assays : Use ADP-Glo™ kits to quantify inhibition of kinases like EGFR or VEGFR2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.